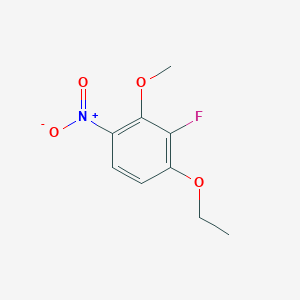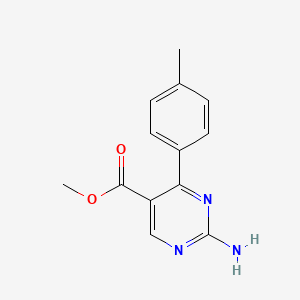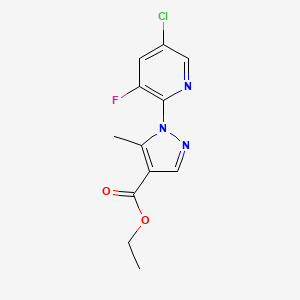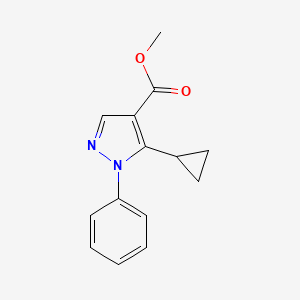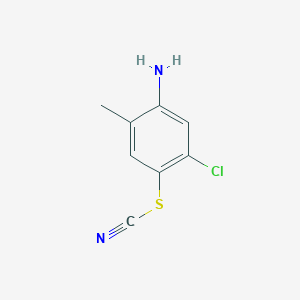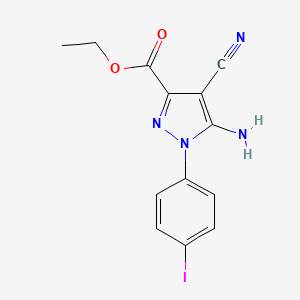
2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
説明
The compound is a complex organic molecule. It contains a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also has a carbonyl chloride (also known as an acyl chloride) functional group, which is often found in organic compounds and plays a significant role in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (O-CH3) groups attached to the 3rd and 4th carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is highly reactive and can undergo several types of reactions, including nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Chemical Synthesis and By-Product Formation
- The compound has been studied in the context of chemical reactions, such as the formation of by-products in reactions involving similar compounds. For example, in a study by Fujii et al. (1971), [4, 5-Dimethoxy-α-(3, 4-dim6thoxyphenyl)-o-tolyl] acetonitrile was formed as a by-product in the metathesis of 3, 4-Dimethoxybenzyl chloride, a compound structurally related to 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (Fujii, Ueno, & Mitsukuchi, 1971).
Synthesis of Heterocycles
- Another application is in the synthesis of diverse heterocyclic compounds. Zinchenko et al. (2009) explored the reaction of compounds with a similar structure to create dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, which are important in various chemical syntheses (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Isotope Labeling for Research
- Research involving isotopically labeled compounds, like the synthesis of papaverine and quinopavine specifically labeled with 14C, utilizes related compounds. Ithakissios et al. (1974) conducted a study involving the synthesis of these compounds, starting from a precursor similar to this compound (Ithakissios, Tsatsas, Nikokavouras, & Tsolis, 1974).
Biopharmaceutical Characterization
- Compounds similar to this compound are also used in biopharmaceutical research. For instance, Czyrski et al. (2011) characterized new papaverine decomposition products, contributing to our understanding of biopharmaceutical properties (Czyrski, Hermann, Rubiś, Rybczyńska, & Sledz, 2011).
Synthetic and Pharmacological Studies
- In pharmacological and synthetic chemistry, compounds with structural similarities to this compound have been synthesized and analyzed for their potential uses. Mndzhoyan et al. (1971) synthesized various compounds for chromatographic analysis and pharmacological testing (Mndzhoyan, Markaryan, Arustamyan, & Marashyan, 1971).
作用機序
将来の方向性
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-16(22-19)13-5-6-17(24-3)18(9-13)25-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECFBOHWRXBPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


